Uranium pentafluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13775-07-0 |

|---|---|

Molecular Formula |

F5U |

Molecular Weight |

333.0209 g/mol |

IUPAC Name |

pentafluorouranium |

InChI |

InChI=1S/5FH.U/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

JNVYCANIFQDNST-UHFFFAOYSA-I |

SMILES |

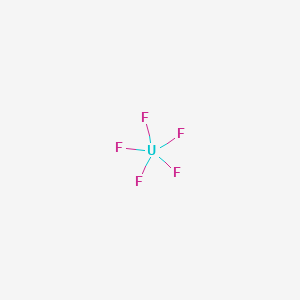

F[U](F)(F)(F)F |

Canonical SMILES |

F[U](F)(F)(F)F |

Other CAS No. |

13775-07-0 |

Origin of Product |

United States |

Foundational & Exploratory

Uranium pentafluoride fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Uranium Pentafluoride

Abstract

This compound (UF5), a compound of significant interest in the nuclear fuel cycle, serves as a critical intermediate in the processing of uranium. This technical guide provides a comprehensive overview of the fundamental properties of UF5, tailored for researchers, scientists, and professionals in drug development and related fields. The document delves into the synthesis, structural characteristics of its polymorphs, and the transient monomeric form. It further explores its physical and chemical properties, including spectroscopic signatures, thermal stability, and reactivity. Detailed experimental insights and safety considerations for handling this radioactive and reactive material are also presented. This guide is structured to provide a deep, authoritative understanding of this compound, supported by citations to key scientific literature.

Introduction: The Pivotal Role of this compound

This compound (UF5) is a pale yellow, paramagnetic solid that holds a unique position in uranium chemistry.[1][2] Its primary significance stems from its role as an intermediate in the conversion of uranium tetrafluoride (UF4) to the highly volatile uranium hexafluoride (UF6), the latter being the feedstock for uranium enrichment processes.[1][3] Understanding the fundamental properties of UF5 is therefore crucial for optimizing and controlling the industrial processes involved in the production of nuclear fuel.[3] Beyond its role in the fuel cycle, UF5 is a subject of academic interest for its intriguing structural chemistry and reactivity.[3]

This guide offers an in-depth exploration of the core characteristics of UF5, from its synthesis and structure to its chemical behavior, providing a consolidated resource for the scientific community.

Synthesis of this compound

The synthesis of UF5 can be approached through several routes, primarily involving either the fluorination of a lower uranium fluoride or the reduction of a higher one. The choice of method often depends on the desired polymorph and the scale of production.

Fluorination of Uranium Tetrafluoride (UF4)

A common method for producing UF5 is the controlled fluorination of uranium tetrafluoride (UF4) with elemental fluorine (F2). This reaction is a key step in the overall conversion to UF6.[1]

Reaction: 2 UF4 + F2 → 2 UF5

Experimental Protocol:

-

A sample of finely powdered, anhydrous UF4 is placed in a suitable reactor, typically made of a corrosion-resistant material like nickel or Monel.

-

The reactor is heated to a temperature range of 200-250°C.

-

A controlled stream of fluorine gas, diluted with an inert gas such as nitrogen, is passed over the heated UF4.

-

The reaction progress is monitored by observing the consumption of fluorine gas.

-

Upon completion, the reactor is cooled under an inert atmosphere, and the resulting UF5 powder is collected.

The causality behind the choice of a moderate temperature lies in the need to facilitate the reaction without promoting the subsequent, more aggressive fluorination to UF6.

Reduction of Uranium Hexafluoride (UF6)

This compound can also be synthesized by the reduction of uranium hexafluoride (UF6). Various reducing agents can be employed for this purpose.

-

Reduction with Carbon Monoxide (CO): This gas-phase reaction is carried out at elevated temperatures.[1][4] Reaction: 2 UF6 + CO → 2 UF5 + COF2

-

Reduction with Hydrogen Bromide (HBr): This method can yield the α-UF5 form.[3] Reaction: 2 UF6 + 2 HBr → 2 UF5 + 2 HF + Br2

-

Comproportionation with Uranium Tetrafluoride (UF4): Reacting UF6 with UF4 at temperatures between 150°C and 200°C produces the yellowish-white β-UF5.[3][4] Reaction: UF4 + UF6 → 2 UF5

The following diagram illustrates a generalized workflow for the synthesis of UF5 via the reduction of UF6.

Caption: A generalized workflow for the synthesis of UF5.

Structural and Physical Properties

This compound is known to exist in two crystalline polymorphs, α-UF5 and β-UF5, and as a transient monomer in the gas phase.[1]

Polymorphism: α-UF5 and β-UF5

-

α-Uranium Pentafluoride: The α-form is a linear coordination polymer.[1] The uranium centers are octahedral, with one of the five fluoride anions forming a bridge to the adjacent uranium atom.[1] This structure is analogous to that of vanadium pentafluoride.[1] α-UF5 has a tetragonal crystal structure with the space group I4/m.[4]

-

β-Uranium Pentafluoride: In the β-form, the uranium centers adopt a square antiprismatic geometry.[1] This polymorph also has a tetragonal crystal structure, but with the space group I42d.[4] The β-polymorph is the stable form at lower temperatures and will gradually convert to the α-form upon heating to 130°C.[1][4]

Caption: Simplified representation of α- and β-UF5 structures.

Molecular Structure of Monomeric UF5

A monomeric form of UF5 can be generated as a transient species, for instance, by the UV photolysis of UF6.[1] Theoretical calculations and spectroscopic data suggest that this isolated molecule adopts a square pyramidal geometry (C4v symmetry), with the uranium atom positioned above the equatorial plane of four fluorine atoms.[1][5]

Caption: The square pyramidal structure of monomeric UF5.

Tabulated Physical Properties

The following table summarizes key physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | UF5 | [1][3] |

| Molar Mass | 333.02 g/mol | [1][3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Density (α-polymorph) | 5.823 g/cm³ | [1] |

| Melting Point | 348°C | [3][4] |

| Crystal System (α) | Tetragonal | [4] |

| Crystal System (β) | Tetragonal | [4] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for identifying and characterizing UF5, distinguishing it from other uranium fluorides.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of UF5. These techniques are particularly useful for identifying the presence of UF5 in multiphase mixtures that may result from the reduction of UF6.[6]

-

Experimental Approach: IR and Raman spectra are typically collected on solid samples of UF5. Due to the challenges in obtaining experimental spectra, computational methods like density functional perturbation theory (DFPT) are often used to predict the vibrational modes.[6]

-

Key Findings: Calculations indicate that high-energy modes between 69 and 75 meV are characteristic of the motion of single-coordinated fluorine atoms, which are unique to the UF5 structure.[6] These modes can serve as a distinctive spectroscopic signature for UF5.[6] For the neutral ground state of monomeric UF5, the symmetric U-F stretching frequency is in excellent agreement with experimental observations at around 650 cm⁻¹.[7]

Photoelectron Spectroscopy

Photoelectron spectroscopy of the UF5⁻ anion provides valuable information about the electronic structure and electron affinity of the neutral UF5 molecule.

-

Experimental Insights: The photoelectron spectrum of UF5⁻ exhibits a broad detachment band, indicating a significant change in geometry between the anion and the neutral molecule.[7] An extensive vibrational progression is observed, which allows for the determination of the adiabatic electron detachment energy.[7]

-

Quantitative Data: Franck-Condon simulations of the vibrational progression yield an adiabatic electron detachment energy of 3.82 ± 0.05 eV for UF5⁻.[7]

Chemical Reactivity

This compound is a reactive compound, and its chemical behavior is dominated by its tendency to disproportionate and its sensitivity to moisture.

Thermal Disproportionation

When heated, UF5 can disproportionate into UF4 and UF6. This reaction is a key consideration in its handling and storage at elevated temperatures.[8] Disproportionation can begin at temperatures as low as 150°C.[4]

Reaction: 2 UF5(s) ⇌ UF4(s) + UF6(g)

To suppress this disproportionation, a sufficient overpressure of UF6 gas is required, particularly when studying the properties of molten UF5.[8][9]

Hydrolysis

This compound is hygroscopic and reacts with water.[3] This reactivity is a critical safety consideration, as the hydrolysis of uranium fluorides produces highly corrosive and toxic hydrogen fluoride (HF) gas. The overall reaction of uranium fluorides with moisture leads to the formation of uranyl fluoride (UO2F2).[10][11]

Caption: Generalized hydrolysis of uranium fluorides.

Reactions with Solvents

The solubility and reactivity of β-UF5 have been studied in various nonaqueous solvents.

-

Coordinating Solvents: Nitriles (like acetonitrile), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can dissolve significant amounts of UF5 to form stable U(V) solutions. In these solutions, UF5 disproportionates into UF6⁻ anions and solvated UF4⁺ cations.

-

Reactive Solvents: Hydrocarbons, ethers, ketones, and amines are chemically attacked by β-UF5.

-

Inert Solvents: Fluorocarbons, sulfur dioxide (SO2), and carbon disulfide (CS2) do not react with β-UF5.

Analytical Methods for Characterization

The characterization of UF5 and related materials relies on a combination of analytical techniques to determine crystal structure, elemental composition, and morphology.

-

Powder X-ray Diffraction (P-XRD): This is a primary technique used to determine the crystal structure and identify the specific polymorph (α or β) of UF5.[12]

-

Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of the material's morphology, while EDX allows for the quantification of the fluorine-to-uranium (F/U) atomic ratio.[12][13]

-

Neutron Spectroscopy: Inelastic neutron scattering can be used to measure the phonon density of states, providing further insight into the vibrational properties of the material.[6]

Safety and Handling

This compound is a hazardous substance that requires careful handling due to both its chemical reactivity and its radioactivity.[14][15][16]

-

Chemical Hazards:

-

Corrosivity: UF5 is highly corrosive, especially to the skin, eyes, and respiratory tract.[15]

-

Hydrolysis: It reacts with moisture to produce hydrogen fluoride (HF), a highly toxic and corrosive gas.[15] Inhalation of HF can cause severe respiratory damage, including pulmonary edema.[16][17]

-

Toxicity: Uranium is a nephrotoxin, meaning it can cause kidney damage.[15][16]

-

-

Radiological Hazards:

-

Handling Precautions:

-

All work with UF5 should be conducted in a well-ventilated fume hood or a glove box to prevent inhalation of dust and fumes.[14]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn.[14][18]

-

Due to its reactivity with water, UF5 must be handled and stored in a dry, inert atmosphere.[15]

-

Containers should be kept tightly closed and stored in a dry, well-ventilated area, away from incompatible materials.[14][17]

-

Conclusion

This compound is a compound of considerable scientific and industrial importance. Its role as an intermediate in the uranium enrichment process necessitates a thorough understanding of its synthesis and reactivity. The existence of two distinct polymorphs with different coordination geometries, along with a transient monomeric form, highlights its complex structural chemistry. The reactivity of UF5, particularly its thermal disproportionation and hydrolysis, presents both challenges and opportunities for its application and handling. This guide has synthesized key information on the fundamental properties of UF5, providing a valuable resource for researchers and professionals working with this and related materials.

References

-

Wikipedia. This compound. [Link]

-

LookChem. Cas 13775-07-0, this compound. [Link]

-

Wikipédia. Pentafluorure d'uranium. [Link]

-

Miskowiec, A., et al. (2019). Vibrational properties of uranium fluorides. Physica B: Condensed Matter, 570, 194-205. [Link]

-

Li, W. L., et al. (2012). Photoelectron spectroscopy and theoretical studies of UF5− and UF6. The Journal of Chemical Physics, 136(19), 194308. [Link]

-

Arslanov, A. A., et al. (1986). Some reactions of uranium chloride pentafluoride. Journal of the Chemical Society, Dalton Transactions, (1), 203-206. [Link]

-

Winter, M. This compound. WebElements. [Link]

-

Halstead, G. W., et al. (1979). Convenient multigram syntheses of this compound and uranium pentaethoxide. Inorganic Chemistry, 18(10), 2867-2872. [Link]

-

Nuclear Energy Agency. Chemical Thermodynamics of Uranium. [Link]

-

Langer, S. (1959). Vapor Pressure of this compound. U.S. Atomic Energy Commission. [Link]

-

Eller, P. G., & Halstead, G. W. (1979). Nonaqueous chemistry of this compound. Inorganic Chemistry, 18(10), 2867-2872. [Link]

- Ruff, O., & Heinzelmann, A. (1911). Method of preparing this compound.

-

Person, W. B., & Overend, J. (1976). The predicted infrared spectrum and the structure of the isolated UF 5 molecule. The Journal of Chemical Physics, 65(4), 1446-1453. [Link]

-

U.S. Department of Energy. Safety Data Sheet: Uranium Tetrafluoride (UF4). [Link]

-

U.S. Department of Energy. Safety Data Sheet: Uranium Hexafluoride (UF6). [Link]

-

Langer, S., & Blankenship, F. F. (1960). Vapor Pressure of this compound. The Journal of Inorganic and Nuclear Chemistry, 14(1-2), 26-31. [Link]

-

Berry, J. A., et al. (1981). Reactions of this compound - the preparation of the first chloridefluorides of uranium (V). Inorganic and Nuclear Chemistry Letters, 17(1-2), 5-10. [Link]

-

Taylor & Francis. Uranium hexafluoride – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Uranium;pentafluoride. PubChem Compound Database. [Link]

-

Le Coz, A., et al. (2016). Hydration of Uranium Residues Contained in Enriched UF6 Cylinders. Nuclear Regulatory Commission. [Link]

-

White, J. T., et al. (2023). Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from Uranyl Fluoride Precursors. ACS Applied Materials & Interfaces, 15(18), 22437-22448. [Link]

-

International Labour Organization. ICSC 1250 - URANIUM HEXAFLUORIDE. [Link]

-

University of Florida. Thermodynamic Properties of Gaseous Uranium Hexafluoride. [Link]

-

Lutz, J. J., et al. (2019). A theoretical investigation of the hydrolysis of uranium hexafluoride: the initiation mechanism and vibrational spectroscopy. Physical Chemistry Chemical Physics, 21(34), 18687-18703. [Link]

-

Desyatnik, V. N., & Kurbatov, N. N. (1975). Physical properties of liquid this compound. Soviet Atomic Energy, 39(5), 941-942. [Link]

-

University of North Texas. Thermodynamic Properties of Gaseous Uranium Hexafluoride. UNT Digital Library. [Link]

-

Energy Education. Uranium hexafluoride. [Link]

-

New Jersey Department of Health. Hazard Summary: Uranium Hexafluoride. [Link]

-

IBILABS. Uranium Tetrafluoride SDS. [Link]

-

Leitnaker, J. M. (1983). Thermodynamic data for uranium fluorides. Oak Ridge Gaseous Diffusion Plant. [Link]

-

Holloway, J. H. (1985). Some studies on uranium [V] halides and transition metal chalcogenide fluorides. University of Leicester. [Link]

-

World Nuclear Transport Institute. Uranium Hexafluoride (UF6). [Link]

-

McNamara, B. K., et al. (2023). Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR. Frontiers in Chemistry, 11, 1283622. [Link]

-

U.S. Environmental Protection Agency. Uranium fluoride (UF5) - Substance Details. [Link]

-

VanDerWeerd, M. J., et al. (2020). Kinetic investigation of the hydrolysis of uranium hexafluoride gas. Chemical Communications, 56(74), 10925-10928. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. Toxicological Profile for Uranium. [Link]

-

VanDerWeerd, M. J., et al. (2020). Kinetic investigation of the hydrolysis of uranium hexafluoride gas. Chemical Communications, 56(74), 10925-10928. [Link]

-

National Institute of Standards and Technology. Uranium hexafluoride. NIST Chemistry WebBook. [Link]

-

Gardner, B. M., et al. (2021). Evidence for ligand- and solvent-induced disproportionation of uranium(IV). Nature Communications, 12(1), 4848. [Link]

-

White, J. T., et al. (2023). Exploration of Morphologic Signatures of Uranium Tetrafluoride for Nuclear Forensic Science. Los Alamos National Laboratory. [Link]

-

Miskowiec, A. (2019). Characterizing the Chemical Behavior of Uranium Compounds for Nuclear Forensics. Oak Ridge National Laboratory. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oecd-nea.org [oecd-nea.org]

- 3. lookchem.com [lookchem.com]

- 4. Pentafluorure d'uranium — Wikipédia [fr.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Vibrational properties of uranium fluorides | ORNL [ornl.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nrc.gov [nrc.gov]

- 11. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]

- 12. Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from Uranyl Fluoride Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. energy.gov [energy.gov]

- 16. energy.gov [energy.gov]

- 17. ICSC 1250 - URANIUM HEXAFLUORIDE [chemicalsafety.ilo.org]

- 18. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of Uranium Pentafluoride from Uranium Tetrafluoride

Abstract

Uranium pentafluoride (UF₅) is a pivotal, yet challenging, intermediate in the nuclear fuel cycle. As the primary precursor to the highly volatile uranium hexafluoride (UF₆) used in enrichment processes, the controlled synthesis of UF₅ from uranium tetrafluoride (UF₄) is of significant scientific and industrial importance. This guide provides a comprehensive exploration of the core methodologies for this conversion, grounded in fundamental chemical principles and field-proven insights. It details step-by-step protocols, explains the causality behind experimental choices, and outlines the critical validation systems necessary for ensuring scientific integrity. This document is intended for researchers, nuclear chemists, and material scientists engaged in the study and application of actinide chemistry.

Introduction: The Significance of this compound

This compound (UF₅) is a pale yellow, paramagnetic solid that serves as a crucial stepping stone in the fluorination pathway from the stable, salt-like uranium tetrafluoride (UF₄) to the volatile uranium hexafluoride (UF₆).[1] Its role is defined by the sequential fluorination process:

2 UF₄ + F₂ → 2 UF₅[1][2] 2 UF₅ + F₂ → 2 UF₆[1]

The ability to isolate UF₅ is key to understanding and controlling the overall UF₆ production process. UF₅ exists in two primary crystalline forms, or polymorphs. The α-form is a linear coordination polymer with octahedral uranium centers, while the β-form features uranium centers in a square antiprismatic structure.[1] The β-polymorph will gradually convert to the more stable α-form at temperatures around 130°C.[1]

A defining characteristic of UF₅ is its tendency to disproportionate, particularly at elevated temperatures, into UF₄ and UF₆.[3] This equilibrium underscores the primary challenge in its synthesis and handling: preventing both further fluorination to UF₆ and decomposition back to UF₄.

Core Synthesis Methodologies

The successful synthesis of UF₅ from UF₄ hinges on precise control over reaction conditions to selectively achieve the +5 oxidation state for uranium without proceeding to the +6 state.

Direct Gas-Solid Fluorination

This is the most direct and common industrial approach, involving the reaction of solid UF₄ with elemental fluorine gas. The primary objective is to manipulate kinetic and thermodynamic parameters to favor the formation and isolation of UF₅.

Scientific Principle & Causality:

The fluorination of UF₄ is a stepwise process where UF₅ is a distinct intermediate.[2] The reaction rate is highly dependent on temperature and the partial pressure of fluorine. At lower temperatures (below approximately 325°C), the conversion to UF₆ is slow, allowing for the accumulation of UF₅. Similarly, controlling the fluorine concentration and the residence time of the reactants prevents the second fluorination step from proceeding to completion. The physical form of the UF₄, particularly its particle size and surface area, also significantly impacts reaction kinetics, with finer particles generally reacting faster.

Experimental Protocol: Fluidized Bed Reactor Synthesis

This protocol describes a self-validating system for the controlled gas-phase fluorination of UF₄.

-

Reactor Preparation:

-

A fluidized bed reactor constructed from fluorine-resistant materials (e.g., Monel or nickel alloys) is charged with high-purity, finely milled UF₄ powder. Impurities such as uranium dioxide (UO₂) or uranyl fluoride (UO₂F₂) must be minimized as they react at different rates and can introduce contaminants.

-

The system is purged with a dry, inert gas (e.g., argon or nitrogen) and pre-heated to the target reaction temperature.

-

-

Reaction Execution:

-

A carefully metered gas stream of fluorine diluted with nitrogen is introduced from the bottom of the reactor to fluidize the UF₄ powder.

-

Key Parameters:

-

Temperature: Maintained in the range of 250-300°C.

-

Fluorine Partial Pressure: Kept low to moderate to control the reaction rate.

-

Gas Flow Rate: Adjusted to ensure proper fluidization without excessive entrainment of the solid particles.

-

-

-

In-Process Monitoring & Control (Self-Validation):

-

The effluent gas stream is continuously monitored using in-situ Fourier Transform Infrared Spectroscopy (FTIR).[4] The appearance and concentration of the characteristic UF₆ absorption peak signals that the second fluorination step is occurring, allowing for real-time adjustments to temperature or fluorine concentration to optimize for UF₅ production.

-

-

Product Isolation and Handling:

-

Upon completion, the fluorine flow is stopped, and the reactor is cooled under a continuous purge of inert gas.

-

The resulting solid UF₅ product is a fine, pale-yellow powder. Due to its high reactivity and hygroscopic nature, it must be handled exclusively within a dry, inert atmosphere (e.g., an argon-filled glovebox).[5]

-

Workflow for Direct Gas-Solid Fluorination

Caption: The disproportionation equilibrium of this compound.

Quantitative Data and Method Comparison

| Parameter | Direct Gas-Solid Fluorination | aHF Slurry Fluorination |

| Reactants | Solid UF₄, Gaseous F₂/N₂ | Solid UF₄, Liquid aHF, Gaseous F₂ |

| Temperature | 250 - 300 °C | Ambient (e.g., 25 °C) |

| Pressure | Atmospheric to slightly positive | >1 atm (e.g., 10 psig F₂) [6] |

| Key Advantage | Scalable, solvent-free | Excellent reaction control, lower temp. |

| Key Challenge | Potential for over-fluorination to UF₆ | Handling of anhydrous HF |

| Product Form | α-UF₅ (typically, depending on T) | β-UF₅ [6] |

Product Characterization and Validation

Rigorous characterization is essential to confirm the successful synthesis of UF₅ and to determine its purity and polymorphic form. This forms the basis of a self-validating protocol.

-

Powder X-ray Diffraction (XRD): This is the definitive technique for confirming the crystalline phase of the product. It can readily distinguish between the starting material (UF₄), the desired product (α- or β-UF₅), and potential byproducts. [7]* Raman Spectroscopy: A powerful tool for probing the vibrational modes of the uranium-fluorine bonds. It can be used to identify different uranium fluoride and oxyfluoride species, making it valuable for assessing sample purity. [8]* Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for precise elemental analysis to confirm the U:F stoichiometry and quantify metallic impurities. [4]* Scanning Electron Microscopy (SEM): Provides high-resolution images of the particle morphology, which can be correlated with the synthesis route and reaction conditions. [7][9]

Conclusion

The synthesis of this compound from uranium tetrafluoride is a process that demands meticulous control over reaction parameters to navigate the fine line between incomplete reaction and over-fluorination. The direct gas-solid fluorination method is suitable for larger-scale production, while the aHF slurry method offers superior control and selectivity at the laboratory scale. The inherent instability of UF₅, particularly its tendency to disproportionate, remains the most significant challenge in its handling and storage. A robust analytical workflow, centered on techniques like XRD and Raman spectroscopy, is non-negotiable for validating the identity and purity of the synthesized material, ensuring the integrity of subsequent research and applications.

References

-

Wikipedia. This compound. [Link]

-

Cejka, J., et al. (2021). Uranium fluoride micromaterials: a new frontier in nuclear engineering. RSC Advances. [Link]

-

Langer, S., & Blankenship, F. F. (1961). The Vapor Pressure of this compound. Oak Ridge National Laboratory. [Link]

-

Wikipedia. Uranium tetrafluoride. [Link]

-

Miskowiec, A., et al. (2019). Characterizing the Chemical Behavior of Uranium Compounds for Nuclear Forensics. Oak Ridge National Laboratory. [Link]

-

Zhang, P., et al. (2022). Investigation of the Reaction Path from UO2 to UF6 using Density-functional Theory. Semantic Scholar. [Link]

-

Oldham, S., et al. (2023). Exploration of Morphologic Signatures of Uranium Tetrafluoride for Nuclear Forensic Science. Los Alamos National Laboratory. [Link]

-

Miskowiec, A., et al. (2023). Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from Uranyl Fluoride Precursors. ACS Omega. [Link]

-

Taylor & Francis Online. Uranium tetrafluoride – Knowledge and References. [Link]

-

Brown, D., et al. (1984). Formation and characterization of uranium(VI) chloride fluorides, UFnCl6–n (n= 1–5). Journal of the Chemical Society, Dalton Transactions. [Link]

-

Marinin, A.S., & Trotsenko, N.M. (1977). On mechanism of uranium tetrafluoride oxidation by oxygen. Kinetika i Kataliz. [Link]

-

Buck, R. (1983). Fluorination of UF4. Eldorado Resources Limited. [Link]

-

Langer, S., & Blankenship, F. F. (1961). The Vapor Pressure of this compound. Journal of Inorganic and Nuclear Chemistry. [Link]

-

SemOpenAlex. Fluorination of UF4 and Its Reaction Kinetics. [Link]

-

Asprey, L. B., & Penneman, R. A. (1966). Fluorine Oxidation of Tetravalent Uranium and Neptunium to the Pentavalent State. Journal of the American Chemical Society. [Link]

-

Li, H., et al. (2014). Fluorination of UF4 and its reaction kinetics. CNNC. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Uranium tetrafluoride - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. metaphactory [semopenalex.org]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. resources.inmm.org [resources.inmm.org]

- 8. osti.gov [osti.gov]

- 9. Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from Uranyl Fluoride Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Alpha and beta polymorphs of uranium pentafluoride

An In-depth Technical Guide to the Alpha and Beta Polymorphs of Uranium Pentafluoride

Abstract

This compound (UF₅), a key intermediate in the uranium fuel cycle, exists in two primary polymorphic forms: α-UF₅ and β-UF₅.[1] These polymorphs, while chemically identical, exhibit distinct crystal structures and physical properties that influence their stability and reactivity. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and phase transition behavior of α- and β-UF₅. We delve into detailed experimental protocols for their preparation and characterization, offering insights grounded in established research for scientists and professionals in nuclear chemistry and materials science.

Introduction to this compound and Polymorphism

This compound is a pale yellow, paramagnetic solid compound with the formula UF₅.[1] Its significance is closely tied to its role as an intermediary in the conversion of uranium tetrafluoride (UF₄) to the highly volatile uranium hexafluoride (UF₆), the latter being crucial for uranium enrichment processes.[1][2]

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different arrangements, or polymorphs, of the same chemical substance can lead to significant variations in physical properties such as density, stability, and melting point. In the context of UF₅, the two known polymorphs are the low-temperature α-form and the high-temperature β-form, though the β-form is often synthesized first and converts to the more stable α-form.[1]

Synthesis of UF₅ Polymorphs

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of UF₆ or the fluorination of UF₄. The specific conditions of the reaction dictate which polymorph is preferentially formed.

Common Synthesis Reactions:

-

Reduction of Uranium Hexafluoride (UF₆): UF₆ can be reduced by various agents. A common laboratory-scale method involves using carbon monoxide (CO) at elevated temperatures.[1] 2 UF₆ + CO → 2 UF₅ + COF₂[1] Other reducing agents such as hydrogen bromide (HBr) and sulfur dioxide (SO₂) have also been successfully employed.[4][5]

-

Fluorination of Uranium Tetrafluoride (UF₄): The direct reaction of UF₄ with fluorine gas (F₂) yields UF₅. This reaction is a key step in the overall conversion to UF₆.[1] 2 UF₄ + F₂ → 2 UF₅[1]

-

Comproportionation Reaction: A convenient method involves the reaction between UF₄ and UF₆. This reaction allows for the formation of UF₅ from two more common uranium fluorides.[4] UF₄ + UF₆ → 2 UF₅[4]

Typically, these synthesis methods yield the β-polymorph, which is metastable at room temperature. The more stable α-polymorph is subsequently obtained through thermal treatment of the β-form.[1][4]

Caption: Synthesis routes to α- and β-uranium pentafluoride.

Structural Analysis and Properties

The defining differences between the alpha and beta polymorphs lie in their crystal structures, specifically the coordination environment around the central uranium atom.

α-Uranium Pentafluoride (α-UF₅)

The α-form is the thermodynamically stable polymorph at temperatures below 130 °C.[1][4] Its structure is a linear coordination polymer.[1] Key features include:

-

Crystal System: Tetragonal[4]

-

Space Group: I4/m[4]

-

Coordination Geometry: The uranium centers are six-coordinate, adopting an octahedral geometry.[1] These octahedra are linked into infinite chains by sharing a bridging fluoride anion between adjacent uranium atoms.[1] This structure is analogous to that of vanadium pentafluoride.[1]

β-Uranium Pentafluoride (β-UF₅)

The β-form is typically the initial product of synthesis and is metastable. Single-crystal X-ray diffraction studies have been crucial in elucidating its complex structure.[6]

-

Coordination Geometry: The uranium atom in β-UF₅ is eight-coordinated.[6] The arrangement of the eight fluorine atoms around the uranium center is described as a square antiprism.[1] This higher coordination number compared to the α-form contributes to its lower density.

Caption: Coordination geometries of uranium in α- and β-UF₅.

Comparative Data

The structural differences manifest in distinct macroscopic properties, which are summarized below.

| Property | α-Uranium Pentafluoride (α-UF₅) | β-Uranium Pentafluoride (β-UF₅) |

| Crystal System | Tetragonal[4] | Tetragonal[4][6] |

| Space Group | I4/m[4] | I4̅2d[4][6] |

| Lattice Constants | a = 6.512 Å, c = 4.463 Å[4] | a = 11.456 Å, c = 5.195 Å[6] |

| U Coordination | 6 (Octahedral)[1] | 8 (Square Antiprism)[1][6] |

| Density (g/cm³) | 5.81 - 5.823[1][4] | 6.45[4] |

| Stability | Thermodynamically stable | Metastable, converts to α-form[1][4] |

β → α Phase Transition

The β-polymorph undergoes an irreversible transition to the more stable α-polymorph upon heating. This phase change occurs gradually at temperatures above 130 °C.[1][4] This transition is a critical consideration in the handling and storage of UF₅, as the structural rearrangement can affect the material's properties and reactivity. The transition involves a reduction in the uranium coordination number from eight to six and a significant rearrangement of the crystal lattice to form the more compact, chain-like structure of α-UF₅.

Experimental Protocols

Handling of all uranium fluorides requires specialized equipment, such as a metal vacuum line or an inert-atmosphere glove box, due to their reactivity with moisture and air.[7][8]

Protocol 1: Synthesis of β-UF₅ via UF₆ Reduction

This protocol describes the synthesis of β-UF₅ by reducing UF₆ with HBr. The rationale for this choice is the controlled nature of the reaction, yielding the β-polymorph directly.[5]

Materials:

-

Uranium hexafluoride (UF₆)

-

Anhydrous hydrogen bromide (HBr)

-

A suitable reaction vessel (e.g., a Teflon-FEP tube or a nickel reactor)

-

Inert atmosphere glove box or vacuum line

Procedure:

-

Preparation: In an inert atmosphere, place a known quantity of solid UF₆ into the reaction vessel.

-

Evacuation: Connect the vessel to a vacuum line and evacuate to remove any atmospheric contaminants.

-

Reactant Introduction: Slowly introduce a stoichiometric amount of anhydrous HBr gas into the cooled reaction vessel. The causality here is crucial: a slow, controlled addition prevents runaway reactions and ensures homogeneity.

-

Reaction: Allow the vessel to slowly warm to room temperature. The reaction proceeds as the reactants mix. The grayish-white solid product, β-UF₅, will form.[5]

-

Purification: After the reaction is complete, remove any unreacted HBr and volatile byproducts under dynamic vacuum.

-

Validation: The product should be immediately characterized by Powder X-Ray Diffraction (PXRD) to confirm the crystalline phase is β-UF₅ and to check for impurities like UF₄.

Protocol 2: Thermal Conversion to α-UF₅

This protocol details the conversion of the synthesized β-UF₅ into the α-polymorph.

Materials:

-

Synthesized β-UF₅

-

Quartz or nickel tube furnace

-

Inert gas supply (e.g., Argon)

Procedure:

-

Sample Loading: In an inert atmosphere, load the β-UF₅ sample into a quartz or nickel boat and place it inside the tube furnace.

-

Inert Purge: Purge the furnace tube with a slow flow of dry argon gas to maintain an inert environment. This step is critical to prevent hydrolysis or oxidation of the UF₅ at elevated temperatures.

-

Heating: Heat the furnace to a temperature between 130 °C and 150 °C.[1][4] Maintain this temperature for several hours to ensure complete conversion. The extended heating period provides the necessary activation energy for the lattice rearrangement.

-

Cooling: After the heating period, allow the furnace to cool to room temperature under the inert gas flow.

-

Validation: Analyze the resulting solid using PXRD. The diffraction pattern should match the known pattern for α-UF₅, confirming the successful phase transition.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The alpha and beta polymorphs of this compound represent a classic example of polymorphism in actinide chemistry. Their distinct structural arrangements—an octahedral chain polymer for α-UF₅ and a square antiprismatic coordination for β-UF₅—give rise to different physical properties and stabilities.[1] Understanding the synthesis pathways and the conditions governing the irreversible β-to-α phase transition is paramount for the control and application of UF₅ within the nuclear fuel cycle. The protocols and data presented herein provide a foundational guide for researchers working with this important and reactive material.

References

-

This compound - Wikipedia. [Link]

- Ryan, R.R., Penneman, R.A., Asprey, L.B., & Paine, R.T. (1976). Single-crystal X-ray study of β-uranium pentafluoride. The eight coordination of Usup(v). Acta Crystallographica Section B, 32(12), 3311-3313.

-

Ryan, R. R., Penneman, R. A., Asprey, L. B., & Paine, R. T. (1976). Single-crystal X-ray study of. beta. -uranium pentafluoride. The eight coordination of Usup(v). osti.gov. [Link]

-

Pentafluorure d'uranium — Wikipédia. [Link]

-

This compound - IBILABS.com. [Link]

- Taylor, J. C., & Wilson, P. W. (1974). The structures of fluorides. VIII. The crystal structure of β-uranium oxide tetrafluoride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(7), 1701-1705.

- Holloway, J. H., & O'Donnell, T. A. (1984). Formation and characterization of uranium(VI) chloride fluorides, UFnCl6–n(n= 1–5). Journal of the Chemical Society, Dalton Transactions, (1), 1-5.

-

McNamara, B. K., Person, W. B., & Martin, S. W. (2015). Characterizing the Chemical Behavior of Uranium Compounds for Nuclear Forensics. osti.gov. [Link]

- Miskowiec, A., et al. (2020). Characterizing the solid hydrolysis product, UF4(H2O)2.5, generated from neat water reactions with UF4 at room temperature. Dalton Transactions, 49(43), 15335-15342.

-

This compound - ChemBK. [Link]

-

This compound - Mark Winter - WebElements. [Link]

-

Exploration of Morphologic Signatures of Uranium Tetrafluoride for Nuclear Forensic Science. lanl.gov. [Link]

-

Uranium hexafluoride - Wikipedia. [Link]

-

Polymorphism Phases - Mypdh.engineer. [Link]

-

Uranium Hexafluoride (UF6) - World Nuclear Transport Institute. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Uranium hexafluoride - Wikipedia [en.wikipedia.org]

- 3. mypdh.engineer [mypdh.engineer]

- 4. Pentafluorure d'uranium — Wikipédia [fr.wikipedia.org]

- 5. This compound | IBILABS.com [ibilabs.com]

- 6. Single-crystal X-ray study of. beta. -uranium pentafluoride. The eight coordination of Usup(v) (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. wnti.co.uk [wnti.co.uk]

The Enigmatic Intermediate: A Technical Guide to the Discovery and History of Uranium Pentafluoride

Abstract

Uranium pentafluoride (UF5), a compound of significant interest in the nuclear fuel cycle, has a rich and complex history.[1][2] As a key intermediate in the production of uranium hexafluoride (UF6), its unique chemical properties and structural polymorphism have presented both challenges and opportunities for researchers. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and handling of this fascinating inorganic compound. We will delve into the historical context of its identification, the evolution of synthetic methodologies, and the critical safety considerations required for its manipulation. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this compound.

A Historical Perspective: The Emergence of a Pivotal Fluoride

While uranium hexafluoride has long been the subject of extensive study due to its role in uranium enrichment, this compound has been recognized as a significant intermediate for nearly as long.[2] The early exploration of uranium fluoride chemistry was driven by the need to understand and control the processes for producing materials for nuclear applications. The complicated nature of UF5, particularly its tendency to disproportionate, made its initial study challenging.[2][3]

Early estimations of the vapor pressure of this compound were theoretical, based on analogies to other metal pentafluorides.[2][3] Subsequent experimental work, notably at Oak Ridge, produced varied results that highlighted the difficulties in handling and characterizing this reactive compound.[2][3] A significant milestone in the understanding of UF5 was the declassified report by Homer F. Priest in 1946, detailing a method for its preparation, stemming from work done during the Manhattan Project.[4] This, along with a 1944 report by Aristid V. Grosse identifying UF5 as a "new fluoride of uranium," marks its formal entry into the scientific literature.[4]

The Dual Nature of this compound: Structural Polymorphism

This compound is a pale yellow, paramagnetic solid that exists in two distinct crystalline forms, or polymorphs: α-UF5 and β-UF5.[1][5] The existence of these two forms is a critical aspect of its chemistry, influencing its reactivity and stability.

-

α-Uranium Pentafluoride: The alpha form is a linear coordination polymer. In this structure, the uranium centers are octahedral, with one of the five fluoride anions forming a bridge to the adjacent uranium atom.[1] This structure is analogous to that of vanadium pentafluoride.[1]

-

β-Uranium Pentafluoride: In the beta polymorph, the uranium centers adopt a square antiprismatic geometry.[1]

The β-form is the low-temperature phase and will gradually convert to the more stable α-form at temperatures above 130°C.[1]

Table 1: Physical Properties of this compound Polymorphs

| Property | α-UF5 | β-UF5 |

| Appearance | Grayish-white crystalline solid | Yellowish-white crystalline solid |

| Density | 5.823 g/cm³ | 5.810 g/cm³ |

| Crystal Structure | Tetragonal, linear coordination polymer | Tetragonal, square antiprismatic |

| Stability | Stable form above 130°C | Stable at lower temperatures |

Data sourced from multiple references.[1][6][7][8]

Synthesis of this compound: Controlled Pathways to a Reactive Intermediate

The synthesis of this compound is a delicate process, primarily due to its propensity to disproportionate into uranium tetrafluoride (UF4) and uranium hexafluoride (UF6). The choice of synthetic route often depends on the desired polymorph and the required purity.

Reduction of Uranium Hexafluoride

A common and effective method for preparing UF5 is the controlled reduction of UF6. Various reducing agents can be employed, each with its own advantages and specific reaction conditions.

-

Reduction with Carbon Monoxide (CO): This method produces UF5 and carbonyl fluoride (COF2) at elevated temperatures.[1][5]

-

Reaction: 2 UF6 + CO → 2 UF5 + COF2

-

-

Reduction with Hydrogen Bromide (HBr): This reaction is effective for producing the α-form of UF5.[7]

-

Reduction with Phosphorus Trifluoride (PF3): This method provides a simple, multigram synthesis of β-UF5.

Reaction of Uranium Tetrafluoride and Uranium Hexafluoride

This compound can also be synthesized by the reaction of UF4 and UF6 at temperatures between 150°C and 200°C, yielding the β-polymorph.[7] This reaction is essentially the reverse of the disproportionation reaction.

-

Reaction: UF4 + UF6 → 2 UF5

Photochemical Synthesis

Of theoretical interest, monomeric UF5 with a square pyramidal geometry can be generated as a transient species through the UV-photolysis of uranium hexafluoride.[1]

Experimental Protocol: Synthesis of β-Uranium Pentafluoride via Reduction of UF6 with PF3

Objective: To synthesize β-UF5 in multigram quantities through the controlled reduction of UF6 with PF3.

Materials:

-

Uranium hexafluoride (UF6)

-

Phosphorus trifluoride (PF3)

-

Anhydrous hydrogen fluoride (HF) (for cleaning and passivation)

-

High-vacuum reaction vessel made of a suitable material (e.g., Monel or nickel)

-

Pressure transducer

-

Cold traps (liquid nitrogen)

-

Heating mantle

Methodology:

-

System Preparation: Thoroughly clean and passivate the reaction vessel and associated vacuum line with anhydrous HF to remove any impurities and create a fluoride layer on the internal surfaces. Evacuate the system to a high vacuum.

-

Reactant Introduction: Condense a known quantity of UF6 into the reaction vessel using a liquid nitrogen cold trap. Subsequently, admit a stoichiometric amount of PF3 into the vessel.

-

Reaction: Allow the reactants to warm to room temperature. The reaction proceeds spontaneously. Monitor the reaction progress by observing the pressure changes within the vessel. The reaction is complete when the pressure stabilizes.

-

Product Isolation: After the reaction is complete, remove the volatile byproducts (primarily PF5) by evacuating the vessel through a series of cold traps cooled with liquid nitrogen.

-

Product Characterization: The resulting solid β-UF5 can be characterized using techniques such as X-ray powder diffraction to confirm its crystal structure and infrared spectroscopy.

Diagram: Synthetic Pathways to this compound

Caption: Key synthetic routes to this compound.

The Challenge of Disproportionation

A defining characteristic of this compound is its tendency to disproportionate, particularly at elevated temperatures, into uranium tetrafluoride and uranium hexafluoride.[3]

-

Disproportionation Reaction: 2 UF5(s) ⇌ UF4(s) + UF6(g)

This equilibrium is a critical consideration in both the synthesis and handling of UF5. To prevent disproportionation, UF5 is often handled under an overpressure of UF6 gas.[3] The study of the disproportionation pressures at various temperatures has been crucial for determining the thermodynamic properties of intermediate uranium fluorides.[4]

Diagram: Disproportionation of this compound

Sources

Uranium pentafluoride as an intermediate in UF6 production

An In-depth Technical Guide: Uranium Pentafluoride: The Critical Intermediate in Uranium Hexafluoride Production

This guide provides a comprehensive technical examination of this compound (UF₅) and its pivotal role as an intermediate in the industrial production of uranium hexafluoride (UF₆). For researchers, scientists, and professionals in nuclear chemistry and drug development, understanding the transient species and reaction mechanisms in fluoride chemistry is paramount. This document moves beyond a simple procedural outline to explore the causality behind process choices, the inherent challenges posed by UF₅, and the analytical methods required for its characterization.

The Significance of Uranium Hexafluoride (UF₆)

Uranium hexafluoride (UF₆) is a cornerstone compound in the nuclear fuel cycle.[1] It is a white, crystalline solid at standard conditions that readily sublimes into a gaseous state at slightly elevated temperatures (56.5 °C at atmospheric pressure).[1][2] This unique volatility is the key property that enables its use in the two primary uranium enrichment processes: gaseous diffusion and gas centrifugation.[2][3][4]

In these processes, the minute mass difference between the isotopes ²³⁵U and ²³⁸U is exploited to increase the concentration of the fissile ²³⁵U from its natural abundance of approximately 0.7% to the 3-5% level required for light-water nuclear reactors.[5] The entire enrichment infrastructure is built around the physical properties of UF₆. Therefore, its efficient and high-purity production is the essential preceding step, known as conversion.

Industrial Pathways to Uranium Hexafluoride

The conversion process transforms uranium ore concentrates, typically uranium oxide (U₃O₈), often called "yellowcake," into pure UF₆.[6][7][8] This is achieved through several intermediary steps, with two dominant industrial-scale methodologies: the wet process and the dry process.

-

Wet Process: Employed in Canada, France, China, and Russia, this method involves dissolving the uranium concentrate in nitric acid.[6] The resulting uranyl nitrate solution is purified via solvent extraction. Subsequent calcination (heating) produces uranium trioxide (UO₃), which is then reduced with hydrogen to uranium dioxide (UO₂).[6]

-

Dry Process: This process, notably used in the United States, involves the direct calcination and reduction of U₃O₈ to UO₂, followed by a two-step fluorination.[6][9]

Despite their different initial purification stages, both pathways converge on a critical sequence: the hydrofluorination of UO₂ to produce uranium tetrafluoride (UF₄), followed by the final fluorination of UF₄ with elemental fluorine (F₂) to yield the desired UF₆ product.[9][10] It is within this final, highly exothermic fluorination step that this compound emerges as a key, albeit transient, intermediate.

The Central Role of this compound (UF₅)

The direct conversion of UF₄ to UF₆ is not a single-step reaction. It proceeds through the formation of this compound (UF₅).[11] The process is best described by a two-step sequence:

This mechanistic detail is critical for process control. The overall reaction is highly exothermic, and managing the reaction temperature is essential to prevent equipment failure and ensure high product purity.[12] The presence of the UF₅ intermediate influences the reaction kinetics and the design of the fluorination reactors, which are often fluidized bed reactors.[13]

Properties of this compound

Understanding the physical and chemical properties of UF₅ is fundamental to comprehending its behavior in the production stream.

Physical and Chemical Properties UF₅ is a pale yellow, paramagnetic solid.[11] It exists in two primary crystalline forms, or polymorphs: α-UF₅ and β-UF₅. The α-form is a linear coordination polymer, while the β-form features a square antiprismatic structure.[11] The β polymorph is known to gradually convert to the more stable α form at temperatures around 130 °C.[11]

One of the most significant chemical properties of UF₅ is its tendency to disproportionate, particularly at elevated temperatures. This reversible reaction yields UF₄ and UF₆:

2 UF₅(s) ⇌ UF₄(s) + UF₆(g)

This equilibrium is a critical consideration in UF₆ production. If conditions are not carefully controlled, solid UF₄ can precipitate within the system, leading to fouling and reduced efficiency.[14][15] Sufficient overpressure of fluorine or UF₆ gas is used to suppress this disproportionation and drive the reaction toward the desired UF₆ product.[14]

| Property | Uranium Tetrafluoride (UF₄) | This compound (α-UF₅) | Uranium Hexafluoride (UF₆) |

| Formula Weight | 314.02 g/mol | 333.02 g/mol [11] | 352.02 g/mol [2] |

| Appearance | Green crystalline solid | Pale yellow crystalline solid[11] | Colorless-to-white crystalline solid[2] |

| State (STP) | Solid | Solid | Solid[2] |

| Melting Point | 1036 °C | 348 °C[16][17] | 64 °C (Triple Point)[2] |

| Sublimation Point | ~1000 °C | - | 56.5 °C[2] |

| Density | 6.72 g/cm³ | 5.823 g/cm³[11] | 5.09 g/cm³[2] |

Alternative Formation Routes

While its primary industrial relevance is as an intermediate, UF₅ can be formed through other pathways, which are significant in different technological contexts:

-

Reduction of UF₆: UF₅ can be synthesized by the controlled reduction of UF₆ using agents like carbon monoxide (CO) at high temperatures.[11]

-

Photodissociation of UF₆: A route of significant interest for advanced enrichment technologies is the UV photodissociation of UF₆.[18][19] In this process, a laser of a specific wavelength selectively excites and dissociates ²³⁵UF₆ molecules, yielding UF₅.[5] UF₆ + hν → UF₅ + F The resulting solid UF₅ particles, containing enriched uranium, can then be physically separated from the unreacted UF₆ gas.[5][19]

Experimental Protocols & Characterization

Experimental Workflow: Fluorination of UF₄

The following protocol outlines a generalized methodology for the fluorination of UF₄ in a laboratory or pilot-scale setting, typically employing a fluidized bed or flame tower reactor.

Objective: To convert solid UF₄ into gaseous UF₆ with high efficiency, minimizing side reactions.

Methodology:

-

Reactor Preparation: The reactor, typically constructed from fluorine-resistant materials like Monel or nickel, is heated to the target operating temperature (e.g., 250-500 °C).[12] It is purged with an inert gas (e.g., nitrogen) to remove atmospheric moisture and oxygen.

-

Material Feed: A pre-weighed amount of high-purity, dry UF₄ powder is loaded into the reactor.

-

Fluorination Initiation: A controlled flow of gaseous elemental fluorine (F₂), often diluted with an inert gas, is introduced into the reactor. The flow rate is gradually increased to manage the exothermic reaction.

-

Process Monitoring: Reactor temperature and pressure are continuously monitored. The outlet gas stream is analyzed to track the progress of UF₆ formation.

-

Product Collection: The volatile UF₆ product exits the reactor as a gas. It is passed through a series of cold traps, cooled to temperatures below the sublimation point of UF₆ (e.g., -78 °C using a dry ice/acetone bath), where it desublimates into a solid for collection.[13]

-

Purification: The collected crude UF₆ may undergo fractional distillation to remove more volatile impurities (like HF) or less volatile contaminants.[9]

| Parameter | Typical Range | Rationale |

| Temperature | 250 - 500 °C | Balances reaction rate with material limitations and minimizes UF₅ disproportionation.[12] |

| Pressure | Atmospheric to slightly positive | Ensures containment and directs gas flow. |

| F₂ Concentration | Variable (often diluted) | Controls reaction rate and temperature rise. |

| Feed Material | High-purity, dry UF₄ | Prevents formation of oxyfluorides (e.g., UO₂F₂) which are non-volatile and represent impurities.[2] |

Analytical Characterization of UF₅

Identifying and characterizing the UF₅ intermediate, whether in a production stream or as a synthesized product, requires specialized analytical techniques.

-

Infrared (IR) Spectroscopy: This is a powerful tool for in situ monitoring. UF₅, UF₆, and potential oxyfluoride intermediates have distinct vibrational frequencies in the infrared spectrum, allowing for their identification and quantification in the gas phase or in cryogenic matrices.[20]

-

X-Ray Diffraction (XRD): For the solid-state characterization of UF₅, XRD is indispensable. It is used to confirm the crystalline structure and differentiate between the α and β polymorphs.[11]

-

Light Scattering: In the context of photodissociation studies, monitoring the light scattered by the newly formed UF₅ nanoparticles provides a quantitative measure of the dissociation rate and quantum yield.[19]

Conclusion

This compound, while often overshadowed by its more stable and volatile counterparts, UF₄ and UF₆, is a fundamentally important species in uranium chemistry. Its formation as a transient intermediate governs the kinetics and thermodynamics of the industrial fluorination process used to produce UF₆. A thorough understanding of its properties, particularly its disproportionation equilibrium, is essential for optimizing reactor design, ensuring process efficiency, and maintaining product purity. Furthermore, as advanced enrichment technologies based on laser photodissociation continue to develop, the role of UF₅ transitions from a transient intermediate to a target product, cementing its continued relevance in the field of nuclear science and technology.

References

-

Wikipedia. Uranium hexafluoride. [Link]

-

World Nuclear Association. (2024). Conversion and Deconversion. [Link]

-

Wikipedia. This compound. [Link]

-

U.S. Nuclear Regulatory Commission. Uranium Conversion. [Link]

-

UK Radioactive Waste Inventory. (2021). Fact sheet: uranium enrichment and fuel manufacture. [Link]

-

LookChem. Cas 13775-07-0, this compound. [Link]

-

Westinghouse Electric Company. Intermediate Products. [Link]

-

TVO. Production process. [Link]

-

Oyama, T., et al. (2012). UF6 Photodissociation through Measurement of Visible and Infrared Luminescence. Journal of Nuclear Science and Technology. [Link]

-

INIS-IAEA. PHOTOCHEMICAL REMOVAL OF NpF6 AND PuF6 FROM UF6 GAS STREAMS. [Link]

-

UK Radioactive Waste Inventory. Overview of the Production and Management of Radioactive Waste in the UK Uranium Enrichment and Fuel Manufacture. [Link]

-

Uranium Producers of America. Conversion Process. [Link]

-

K-25 Virtual Museum. Uranium Enrichment Basics. [Link]

-

AIP Publishing. (1979). Study of UF 6 photodissociation through light scattering of UF 5 particles. The Journal of Chemical Physics. [Link]

-

Figshare. Uranium Hexafluoride - UF6. [Link]

-

WebElements. This compound. [Link]

-

INIS-IAEA. Physical properties of liquid this compound. [Link]

-

World Nuclear Transport Institute. Uranium Hexafluoride (UF6). [Link]

-

RERTR. ALTERNATIVE ROUTE FOR UF6 CONVERSION TOWARDS UF4 TO PRODUCE METALLIC URANIUM. [Link]

- Google Patents. US2810626A - Process for producing uranium hexafluoride.

-

IJCRT.org. Photochemistry Of Volatile Uranium Compounds. [Link]

-

J-STAGE. UF, Photodissociation through Measurement - of Visible and Infrared Luminescence. [Link]

-

OSTI.GOV. CCP SiSH. [Link]

-

World Nuclear Association. (2025). Uranium Enrichment. [Link]

-

American Chemical Society. (1976). Synthetic methods and reactions. 17. Uranium hexafluoride, a convenient new oxidizing agent for organic synthesis. Journal of the American Chemical Society. [Link]

-

U.S. Department of Energy. (2025). Uranium Enrichment, Explained. [Link]

-

Thorium Plan. Recover Fluorine from DUF6. [Link]

-

American Chemical Society. (1960). This compound. The Journal of Physical Chemistry. [Link]

-

ACS Publications. (1967). α-Uranium Pentafluoride. I. Characterization. Inorganic Chemistry. [Link]

-

Frontiers. (2023). Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR. Frontiers in Chemistry. [Link]

-

U.S. Nuclear Regulatory Commission. Uranium Enrichment. [Link]

-

ChemBK. This compound. [Link]

-

OSTI.GOV. Characterizing the Chemical Behavior of Uranium Compounds for Nuclear Forensics. [Link]

-

ResearchGate. (1985). Some reactions of uranium chloride pentafluoride. Journal of the Chemical Society, Dalton Transactions. [Link]

-

INIS-IAEA. Uranium fluoride chemistry. Part 2. The liquid-phase reaction of β-uranium pentafluoride and uranium hexafluoride with cyclohexane derivatives. [Link]

Sources

- 1. wnti.co.uk [wnti.co.uk]

- 2. Uranium hexafluoride - Wikipedia [en.wikipedia.org]

- 3. ukinventory.nda.gov.uk [ukinventory.nda.gov.uk]

- 4. Uranium Enrichment, Explained | Department of Energy [energy.gov]

- 5. Uranium Enrichment - World Nuclear Association [world-nuclear.org]

- 6. Conversion and Deconversion - World Nuclear Association [world-nuclear.org]

- 7. nrc.gov [nrc.gov]

- 8. K-25 Virtual Museum - Uranium Enrichment Basics [k25atomichistorycenter.org]

- 9. theupa.org [theupa.org]

- 10. energyfromthorium.com [energyfromthorium.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Intermediate Products | Westinghouse [westinghousenuclear.com]

- 14. osti.gov [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | 13775-07-0 [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]

Chemical formula and molar mass of uranium pentafluoride

An In-Depth Technical Guide to the Chemical Formula and Molar Mass of Uranium Pentafluoride

Abstract

This compound (UF₅) is a significant, yet often misunderstood, compound within the nuclear fuel cycle, primarily acting as an intermediate in the conversion of uranium tetrafluoride (UF₄) to the more volatile uranium hexafluoride (UF₆)[1]. This guide provides a comprehensive examination of the fundamental chemical properties of this compound, specifically its chemical formula and molar mass. Authored for researchers, scientists, and professionals in related fields, this document moves beyond simple statements of fact to provide a first-principles calculation of its molar mass based on IUPAC standard atomic weights. Furthermore, it addresses the critical structural considerations of UF₅, which exists in multiple polymorphic forms, and clarifies the distinction between its formula weight and the true molecular weight of its common polymeric structures.

Introduction to this compound

This compound is an inorganic compound appearing as a pale yellow or grayish-white crystalline solid[1][2][3]. Its paramagnetic nature and its pivotal role as an intermediate in uranium enrichment processes make its characterization a subject of continued interest[1]. The compound is known to crystallize in at least two different polymorphs, designated α-UF₅ and β-UF₅, which differ in their crystal structures[1]. The α-form is a linear coordination polymer, while the β-form adopts a square antiprismatic structure[1]. Understanding the precise stoichiometry and corresponding molar mass is foundational for quantitative analysis, process modeling, and safety assessments involving this material.

The Chemical Formula: Stoichiometry and Structure

The definitive chemical formula for this compound is UF₅ [1][2][3][4][5][6][7][8][9]. This formula represents the empirical composition of the compound, indicating a precise stoichiometric ratio of one atom of uranium (U) for every five atoms of fluorine (F).

The causality behind this formulation lies in the +5 oxidation state of the uranium atom in this compound[2]. Fluorine, being the most electronegative element, consistently exhibits a -1 oxidation state in its compounds. To achieve charge neutrality, five fluoride anions (F⁻) are required to balance the charge of a single uranium(V) cation (U⁵⁺), leading directly to the UF₅ formula.

It is crucial for the scientific professional to recognize that while UF₅ is the correct chemical formula, it does not fully describe the molecule's structural reality under standard conditions. In its solid state, UF₅ is not a discrete, monomeric molecule. Instead, it forms polymeric chains where fluoride atoms act as bridges between uranium centers[1]. A transient monomeric form of UF₅, with a theoretical square pyramidal geometry, can be generated under specific conditions such as the UV-photolysis of uranium hexafluoride, but it is not the stable form of the compound[1].

Caption: Relationship between the UF₅ formula unit and its polymeric solid-state structure.

Calculation of Molar Mass: A First-Principles Approach

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For UF₅, this is derived from the standard atomic weights of uranium and fluorine as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Molar Mass Determination

Objective: To calculate the high-precision molar mass of the UF₅ formula unit.

Methodology:

-

Identify Constituent Elements: The compound UF₅ consists of Uranium (U) and Fluorine (F).

-

Obtain Standard Atomic Weights: Source the most recent standard atomic weight for each element from authoritative bodies like IUPAC.

-

The standard atomic weight of Uranium (U) is 238.02891(3) g/mol [10]. This value is a weighted average of its natural isotopes, primarily ²³⁸U and ²³⁵U[11].

-

The standard atomic weight of Fluorine (F) is 18.998403162(5) g/mol [12]. Fluorine is a monoisotopic element, consisting solely of the ¹⁹F isotope, which simplifies its atomic weight determination[13].

-

-

Apply Stoichiometry: Multiply the atomic weight of each element by the number of atoms present in the chemical formula (one U and five F).

-

Mass from Uranium = 1 × 238.02891 g/mol = 238.02891 g/mol

-

Mass from Fluorine = 5 × 18.998403162 g/mol = 94.99201581 g/mol

-

-

Summation: Add the masses of all constituent atoms to determine the total molar mass.

-

Molar Mass of UF₅ = 238.02891 g/mol + 94.99201581 g/mol = 333.02092581 g/mol

-

This calculated value aligns precisely with published high-resolution data[5][14]. For most practical laboratory applications, this value is rounded.

Data Summary and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for ease of reference. This self-validating system cross-references the calculated molar mass with established values.

| Property | Value | Source (Citation) |

| Chemical Formula | UF₅ | [1][2][8] |

| IUPAC Name | Uranium(V) fluoride | [6] |

| CAS Number | 13775-07-0 | [4][5] |

| Standard Atomic Weight of U | 238.02891(3) g/mol | [10] |

| Standard Atomic Weight of F | 18.998403162(5) g/mol | [12] |

| Calculated Molar Mass | 333.02093 g/mol | Derived from Protocol 3 |

| Commonly Cited Molar Mass | ~333.02 g/mol | [7][8][9] |

| Appearance | Pale yellow / Pale blue / Grayish-white solid | [1][2][3] |

| Crystal Structure | α- and β-polymorphs | [1] |

Conclusion

The chemical identity of this compound is definitively established by its formula, UF₅ , which reflects a 1:5 atomic ratio of uranium to fluorine. The molar mass, representing this formula unit, is calculated to be 333.02093 g/mol based on the latest IUPAC-recommended standard atomic weights. It is imperative for scientists and researchers to appreciate the distinction between this formula weight and the molecular weight of the compound's stable, polymeric forms. This nuanced understanding is critical for accurate stoichiometric calculations, reaction modeling, and material handling in the advanced research and development settings where this compound is encountered.

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: UF5 (this compound) molar mass Source: Molar Mass Calculator URL: [Link]

-

Title: this compound - LookChem Source: LookChem URL: [Link]

-

Title: Atomic Weight of Uranium Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: How to calculate the atomic mass of fluorine - Quora Source: Quora URL: [Link]

-

Title: What Is The Atomic Weight Of Uranium? - Chemistry For Everyone Source: YouTube URL: [Link]

-

Title: Fluorine - IUPAC Commission on Isotopic Abundances and Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Uranium - Nuclear Regulatory Commission Source: U.S. Nuclear Regulatory Commission URL: [Link]

-

Title: WebElements Periodic Table » Uranium » this compound Source: WebElements URL: [Link]

-

Title: Uranium - Element information, properties and uses - Periodic Table Source: Royal Society of Chemistry URL: [Link]

-

Title: Fluorine - Element information, properties and uses - RSC Periodic Table Source: Royal Society of Chemistry URL: [Link]

-

Title: uranium chemistry and metallurgy - Nuclear Physics - OSTI.GOV Source: U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

-

Title: this compound - ChemBK Source: ChemBK URL: [Link]

-

Title: Uranium fluoride (UF5) - Substance Details - SRS | US EPA Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: this compound - gsrs Source: Global Substance Registration System URL: [Link]

-

Title: Fluorine | F (Element) - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound - IBILABS.com Source: IBILABS URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 3. This compound | IBILABS.com [ibilabs.com]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 13775-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Atomic Weight of Uranium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Manhattan Project: Science > Nuclear Physics > URANIUM CHEMISTRY AND METALLURGY [osti.gov]

- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. webqc.org [webqc.org]

An In-depth Technical Guide to the Paramagnetic Properties of Solid Uranium Pentafluoride

Abstract: Uranium pentafluoride (UF₅), a key intermediate in the uranium enrichment process, presents a fascinating case study in the complex magnetic behavior of actinide materials. As a compound with a 5f¹ electronic configuration, its paramagnetic properties are a direct manifestation of the intricate interplay between spin-orbit coupling, crystal field effects, and intermolecular interactions. This guide provides a comprehensive technical overview for researchers and scientists, detailing the synthesis of UF₅ polymorphs, the theoretical underpinnings of its magnetism, and the experimental methodologies used for its characterization. We delve into the causality behind experimental choices in magnetic susceptibility and electron paramagnetic resonance (EPR) studies, presenting validated protocols and correlating structural features with magnetic outcomes. This document is intended to serve as a foundational resource for professionals engaged in nuclear materials science, inorganic chemistry, and condensed matter physics.

Introduction to this compound (UF₅)

This compound is a pale yellow, paramagnetic solid with the chemical formula UF₅.[1][2] Its primary significance lies in its role as an intermediate in the conversion of uranium tetrafluoride (UF₄) to the highly volatile uranium hexafluoride (UF₆), the latter being central to uranium enrichment for nuclear fuel production.[1] Beyond its industrial relevance, UF₅ serves as a valuable model system for investigating the fundamental physics of 5f electrons in actinides.

The magnetic properties of actinide compounds are notoriously complex. Unlike the well-shielded 4f electrons in lanthanides or the valence d-electrons in transition metals, the 5f electrons in early actinides like uranium exist in a unique regime where the energy scales of spin-orbit coupling, crystal field interactions, and electron bandwidths are comparable.[3] This leads to a rich diversity of magnetic phenomena that challenge conventional theoretical frameworks. The U(V) cation in UF₅ possesses a 5f¹ electronic configuration, making it a Kramers ion. This guarantees at least a twofold degeneracy of its electronic ground state in the absence of a magnetic field, rendering it inherently paramagnetic and an ideal candidate for study via techniques like Electron Paramagnetic Resonance (EPR).[4]

This guide will explore the synthesis, structure, and paramagnetic characterization of the two primary solid-state polymorphs of UF₅, α-UF₅ and β-UF₅.

Synthesis and Polymorphism

The controlled synthesis of UF₅ is critical for obtaining pure samples for magnetic analysis. The choice of method often dictates which polymorph is formed.

Key Synthesis Routes

Several methods have been established for the synthesis of UF₅. The most common involve either the reduction of UF₆ or the controlled fluorination of UF₄.

-

Reduction of Uranium Hexafluoride (UF₆): A widely used laboratory-scale method involves the reduction of gaseous UF₆ with a mild reducing agent like carbon monoxide (CO) at elevated temperatures.[1] 2 UF₆ (g) + CO (g) → 2 UF₅ (s) + COF₂ (g)

-

Causality: This reaction is advantageous as it can produce high-purity UF₅. The choice of a gaseous reducing agent facilitates separation from the solid product. Other reducing agents have also been explored.[1]

-

-

Fluorination of Uranium Tetrafluoride (UF₄): UF₅ can be formed as an intermediate during the fluorination of UF₄ to UF₆. Careful control of stoichiometry and reaction conditions is required to isolate the UF₅ product.[1] 2 UF₄ (s) + F₂ (g) → 2 UF₅ (s)

-

Comproportionation Reaction: Reacting UF₄ and UF₆ together can also yield UF₅.[5] UF₄ (s) + UF₆ (g) ⟶ 2 UF₅ (s)

The diagram below illustrates the primary synthesis pathways leading to this compound.

Caption: Structural relationship and thermal transition of UF₅ polymorphs.

Experimental Investigation of Paramagnetism

The presence of a single, unpaired 5f electron in U(V) makes UF₅ an ideal candidate for investigation by magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility

Magnetic susceptibility (χ) measurements provide quantitative information about the strength of the magnetic interactions within a material. For a paramagnetic substance like UF₅, the susceptibility is typically positive and temperature-dependent.

The magnetic susceptibility of many paramagnetic materials follows the Curie-Weiss law at temperatures above any magnetic ordering transition:

χ = C / (T - θ)

Where:

-

C is the Curie constant, which is related to the effective magnetic moment (μ_eff) of the ions.

-

T is the absolute temperature.

-

θ is the Weiss constant, which indicates the nature and strength of the magnetic interactions between neighboring ions (θ > 0 for ferromagnetic, θ < 0 for antiferromagnetic interactions).

For a 5f¹ system, the magnetic moment arises from both the spin and orbital angular momentum of the electron. The complex interplay of spin-orbit coupling and the crystal electric field makes a priori prediction of the magnetic moment challenging compared to d-block elements. [6]Experimental determination is therefore essential.

Measuring the magnetic susceptibility of UF₅ requires specialized equipment due to its radioactivity and sensitivity to air and moisture. A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice.

Step-by-Step Protocol:

-

Sample Preparation: All handling must be performed in an inert atmosphere (e.g., a high-purity argon glovebox). A precisely weighed sample of UF₅ (typically 5-20 mg) is loaded into a gelatin capsule or a similar sample holder with a known, low magnetic background.

-

Sample Mounting: The sealed sample holder is mounted onto the SQUID sample rod within the glovebox, which is then transferred to the magnetometer in a sealed container to prevent atmospheric exposure.

-

Data Collection (Zero-Field Cooled):

-

The sample is cooled from room temperature to the lowest accessible temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

A small, constant DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the sample is slowly warmed (e.g., from 2 K to 300 K).

-

-

Data Analysis:

-

The raw moment data is corrected for the diamagnetic contribution of the sample holder.